Bis(2-ethylhexyl) phenyl phosphate CAS number 16368-97-1 properties
Bis(2-ethylhexyl) phenyl phosphate CAS number 16368-97-1 properties
CAS Number: 16368-97-1 Document Type: Technical Guidance for Pharmaceutical Application Scientists Version: 1.0[1][2]
Part 1: Executive Summary & Pharmaceutical Relevance
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester (OPE) historically utilized as a flame retardant and plasticizer in polyvinyl chloride (PVC), hydraulic fluids, and rubber formulations.[1] In the context of pharmaceutical drug development, BEHPP is not an Active Pharmaceutical Ingredient (API); rather, it is a critical Extractable and Leachable (E&L) compound.
Its high lipophilicity (LogKow > 7) makes it a migration risk from single-use bioprocessing systems (SUS), tubing, and final packaging into lipid-based drug formulations.[1] This guide provides the physicochemical grounding, analytical methodologies, and toxicological context required to perform risk assessments (e.g., Permitted Daily Exposure - PDE) in compliance with ICH Q3D and USP <1663>/<1664> guidelines.
Part 2: Physicochemical Profile
Understanding the physical properties of BEHPP is essential for predicting migration behavior and selecting analytical solvents.[1][2]
| Property | Value | Context for Pharma |
| Molecular Formula | C₂₂H₃₉O₄P | -- |
| Molecular Weight | 398.5 g/mol | Detectable by LC-MS/MS (ESI+).[1][2] |
| Physical State | Viscous Liquid | High persistence on surfaces.[1][2] |
| LogKow (Predicted) | ~7.2 - 7.5 | Critical: Indicates extreme lipophilicity.[1][2] High affinity for lipid emulsions, surfactant solutions, and cell membranes. |
| Water Solubility | Negligible (< 0.1 mg/L) | Requires organic solvents (ACN, MeOH) for extraction.[1] |
| Boiling Point | ~443°C (Predicted) | GC-MS analysis requires high-temperature columns.[1][2] |
| Vapor Pressure | Low | Low volatility; primarily a contact-transfer leachable.[1][2] |
Part 3: Analytical Methodology (LC-MS/MS)
Objective: Quantitation of BEHPP in aqueous drug product or packaging extracts.[1][2] Principle: Due to its low volatility and high molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior to GC-MS for trace analysis.[1][2]
Sample Preparation Protocol
Note: Glassware must be baked or solvent-rinsed to prevent background contamination.[1][2]
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Matrix Extraction:
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Aqueous Formulations: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane.[1][2] Ratio 1:1 (v/v).[1][2] Vortex 5 min, centrifuge 3000 x g. Collect organic layer.[1][2]
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Lipid Formulations: Dilute 1:10 in Isopropanol (IPA) to solubilize lipids and precipitate proteins (if present).[1][2]
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Reconstitution: Evaporate solvent under N₂ stream at 40°C. Reconstitute in 80:20 Acetonitrile:Water.
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Filtration: 0.2 µm PTFE syringe filter (Do not use Nylon or PVC filters).
Instrumental Parameters (LC-MS/MS)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1][2]
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Gradient:
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Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
MRM Transitions (Quantitation & Confirmation):
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Precursor Ion: 399.2 [M+H]⁺[1]
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Quantifier Product: 287.1 (Loss of C₈H₁₆ - octene group)[1]
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Qualifier Product: 95.0 (Phenol/Phosphate moiety)[1]
Part 4: Metabolic Fate & Toxicity Mechanisms
Recent toxicological evaluations (2023-2024) have reclassified BEHPP as a substance of concern due to its structural similarity to known endocrine disruptors.[1][2]
Metabolic Pathway
BEHPP undergoes metabolism primarily via hydrolysis and oxidative dealkylation.[1][2] The breakdown products are often more hydrophilic and biologically active.[1][2]
Figure 1: Predicted metabolic degradation pathways of BEHPP.[1] Path A (Hydrolysis) is the dominant route in plasma, yielding mono-esters and phenol.
Toxicological Profile
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Cardiac Toxicity: Recent zebrafish embryo studies (2024) indicate BEHPP induces cardiac dysfunction (pericardial edema, reduced heart rate) similar to its analog 2-ethylhexyl diphenyl phosphate (EHDPP), though with lower acute lethality.[1]
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Endocrine Disruption: As an aryl-alkyl phosphate, BEHPP exhibits potential interaction with the Pregnane X Receptor (PXR) and Androgen Receptor (AR), posing a risk for lipid metabolism disruption.
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PBT Status: Regulatory bodies (e.g., AICIS Australia) have flagged BEHPP as potentially Persistent, Bioaccumulative, and Toxic (PBT) based on read-across data from structural analogs.
Part 5: Risk Assessment Strategy
When BEHPP is detected in a drug product, a Permitted Daily Exposure (PDE) must be calculated.[1]
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Identify NOAEL: Search for the "No Observed Adverse Effect Level" in chronic rodent studies.[1][2] If unavailable for CAS 16368-97-1, use the surrogate 2-ethylhexyl diphenyl phosphate (EHDPP, CAS 1241-94-7) , which has a more robust dataset.
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Apply Uncertainty Factors (F1-F5):
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Calculation:
Recommendation: Due to the "emerging contaminant" status and cardiac toxicity signals, apply a conservative safety factor if using read-across data.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2024).[1][2][3] Evaluation statement: 2-Ethylhexyl phosphates. Australian Government.[1][2] Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 85990, Bis(2-ethylhexyl) phenyl phosphate. Retrieved January 28, 2026, from [Link]
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Li, Y., et al. (2024).[1][2] Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish. PubMed.[1][2][4] Retrieved January 28, 2026, from [Link]
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SIELC Technologies. (n.d.).[1][2] Separation of Bis(2-ethylhexyl) phenyl phosphate on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]
